D(+)-Glucose

Vue d'ensemble

Description

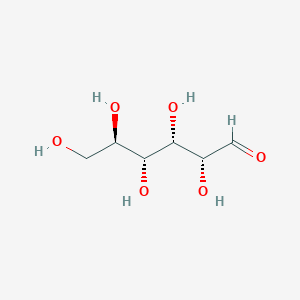

D-glucose, également connu sous le nom de dextrose, est un sucre simple de formule moléculaire C₆H₁₂O₆. C'est l'un des monosaccharides les plus abondants et se trouve naturellement dans les fruits, le miel et le sang des animaux supérieurs. Le D-glucose est une source d'énergie essentielle pour les fonctions cellulaires et joue un rôle important dans divers processus métaboliques, notamment la glycolyse et la néoglucogenèse .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : Le D-glucose peut être synthétisé par hydrolyse de l'amidon. Le processus implique la dégradation enzymatique de l'amidon en glucose à l'aide des enzymes amylase et glucoamylase. Les conditions de réaction comprennent généralement une plage de température de 50 à 60 °C et un pH de 4,5 à 5,5 .

Méthodes de Production Industrielle : La production industrielle de D-glucose implique principalement l'hydrolyse enzymatique de l'amidon de maïs. Le processus commence par la liquéfaction de l'amidon à l'aide de l'alpha-amylase, suivie de la saccharification avec la glucoamylase pour produire du sirop de glucose. Le sirop de glucose est ensuite purifié et concentré pour obtenir du D-glucose cristallin .

Types de Réactions :

Oxydation : Le D-glucose peut être oxydé pour former de l'acide D-gluconique en utilisant la glucose oxydase.

Substitution : Le D-glucose peut subir des réactions de glycosylation pour former des glycosides.

Réactifs et Conditions Courants :

Oxydation : Glucose oxydase, oxygène et eau.

Réduction : Borohydrure de sodium, méthanol.

Substitution : Catalyseurs acides tels que l'acide chlorhydrique ou l'acide sulfurique.

Principaux Produits :

Oxydation : Acide D-gluconique.

Réduction : Sorbitol.

Substitution : Glycosides.

4. Applications de Recherche Scientifique

Le D-glucose a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme matière première pour la synthèse de divers composés organiques.

Biologie : Sert de source d'énergie primaire dans les milieux de culture cellulaire.

Médecine : Utilisé dans les solutions intraveineuses pour traiter l'hypoglycémie et la déshydratation.

Industrie : Employé dans la production de sirop de maïs à haute teneur en fructose et comme édulcorant dans les produits alimentaires

5. Mécanisme d'Action

Le D-glucose exerce ses effets en servant de source d'énergie primaire pour les cellules. Il subit la glycolyse, où il est décomposé en pyruvate, générant de l'adénosine triphosphate (ATP) et du nicotinamide adénine dinucléotide (NADH) au cours du processus. L'ATP généré est utilisé par les cellules pour divers processus nécessitant de l'énergie. Le D-glucose participe également à la voie des pentoses phosphates, qui produit du ribose-5-phosphate pour la synthèse des nucléotides et du NADPH pour la biosynthèse réductrice .

Applications De Recherche Scientifique

Medical Applications

1.1 Metabolic Tracer in Imaging

D(+)-Glucose is increasingly utilized as a non-radioactive tracer in Magnetic Resonance Spectroscopy (MRS). Recent studies have shown that α-D-glucose can be effectively used to measure glucose metabolism in vivo without the risks associated with ionizing radiation. This method allows for longitudinal observational studies of glucose metabolism across the lifespan, making it a promising tool in metabolic research and clinical diagnostics .

1.2 Diabetes Management

This compound plays a crucial role in diabetes management. It is often used in hyperinsulinemic-euglycemic clamp studies to assess insulin sensitivity and glucose metabolism. Research indicates that understanding the pharmacological effects of this compound can lead to improved therapeutic strategies for managing diabetes . Furthermore, it serves as a substrate for developing glycomimetic drugs aimed at ameliorating hyperglycemia and related conditions .

Food Science Applications

2.1 Sweetener and Energy Source

This compound, commonly referred to as dextrose, is widely used as a sweetener in food products. It is favored for its high solubility and sweetness profile, making it suitable for beverages, baked goods, and confectionery items. Its rapid absorption provides a quick source of energy, which is particularly beneficial for athletes during physical exertion .

2.2 Fermentation Processes

In food technology, this compound serves as a key substrate in fermentation processes for producing various food ingredients such as oligosaccharides. For instance, it is utilized in the production of human milk oligosaccharides (HMOs), which are gaining recognition for their health benefits in infant nutrition . The fermentation of this compound leads to the generation of compounds that enhance gut health and immune function.

Biochemical Research Applications

3.1 Glycobiology and Drug Development

This compound is pivotal in glycobiology research, where it aids in understanding glycan structures and their interactions with proteins. This knowledge is essential for drug development, particularly for creating carbohydrate-based therapeutics that target specific diseases .

3.2 Sensing Technologies

Advancements in sensing technologies have leveraged this compound's properties for developing glucose sensors using Near-Infrared Surface-Enhanced Raman Spectroscopy (NIR-SERS). These sensors offer high accuracy and stability for monitoring glucose levels in diabetic patients, facilitating better disease management .

Data Tables

Mécanisme D'action

D-glucose exerts its effects by serving as a primary energy source for cells. It undergoes glycolysis, where it is broken down into pyruvate, generating adenosine triphosphate (ATP) and nicotinamide adenine dinucleotide (NADH) in the process. The generated ATP is used by cells for various energy-requiring processes. D-glucose also participates in the pentose phosphate pathway, which produces ribose-5-phosphate for nucleotide synthesis and NADPH for reductive biosynthesis .

Comparaison Avec Des Composés Similaires

Le D-glucose est souvent comparé à d'autres monosaccharides tels que le D-fructose et le D-galactose :

D-fructose : Contrairement au D-glucose, le D-fructose est un cétohexose et se trouve dans les fruits et le miel. Il est plus sucré que le D-glucose et est métabolisé différemment dans le foie.

D-galactose : Le D-galactose est un aldohexose comme le D-glucose, mais diffère par la configuration du groupe hydroxyle sur le quatrième carbone. .

Le D-glucose est unique en raison de sa présence généralisée dans la nature et de son rôle central dans le métabolisme énergétique.

Activité Biologique

D(+)-Glucose, commonly referred to simply as glucose, is a monosaccharide that plays a crucial role in energy metabolism and is fundamental to various biological processes. This article delves into the biological activity of this compound, focusing on its effects on cellular functions, implications in health and disease, and its pharmacological potential.

Overview of this compound

This compound is a simple sugar that serves as a primary energy source for cells. It is involved in several metabolic pathways, including glycolysis, gluconeogenesis, and the pentose phosphate pathway. The compound's structure allows it to participate in various biochemical reactions, influencing cellular metabolism and signaling.

Biological Functions

Energy Metabolism:

- This compound is essential for ATP production through glycolysis, where glucose is converted into pyruvate, yielding energy.

- It also plays a significant role in maintaining blood glucose levels, which are critical for normal physiological functions.

Cell Signaling:

- Glucose acts as a signaling molecule that can influence insulin secretion from pancreatic beta cells.

- It modulates various signaling pathways, including those related to growth factors and stress responses.

Cytotoxic and Genotoxic Effects

Recent studies have highlighted the dual nature of this compound's effects on cells:

-

Cytotoxic Effects:

- High concentrations of this compound (15-25 mM) have been shown to induce cytotoxic effects in cancer cells such as MCF-7 (breast cancer) cells. This effect is characterized by a decrease in cell viability and increased apoptosis rates .

- The MTT assay indicated significant reductions in cell viability at elevated glucose levels, suggesting that hyperglycemia can contribute to tumor cell death .

-

Genotoxic Effects:

- Research has demonstrated that this compound can cause DNA damage in cancer cells. The Comet assay revealed that exposure to high glucose concentrations resulted in increased DNA strand breaks .

- These findings suggest that while glucose is vital for normal cellular function, excessive levels may lead to detrimental effects, particularly in the context of cancer.

Pharmacological Potential

This compound's role extends beyond mere energy provision; it has been explored for its pharmacological properties:

-

Cancer Therapy:

- This compound analogs, such as 2-deoxy-D-glucose (2-DG), have been investigated for their ability to inhibit glycolysis in cancer cells. This inhibition can restrict tumor growth and enhance the efficacy of certain chemotherapeutic agents .

- Studies indicate that 2-DG can selectively target hypoxic tumor cells, making it a promising candidate for cancer treatment .

-

Diabetes Management:

- Understanding the metabolic effects of this compound is crucial for managing diabetes. Elevated glucose levels are associated with oxidative stress and inflammation, contributing to diabetic complications .

- Research into dietary interventions and pharmacological agents aims to modulate glucose metabolism to improve glycemic control in diabetic patients.

Case Studies

Several studies illustrate the biological activity of this compound:

-

Study on Cancer Cell Lines:

A study evaluated the impact of varying concentrations of this compound on MCF-7 cells. Results showed that lower concentrations (5 mM) promoted cell proliferation, while higher concentrations (20-80 mM) led to significant cytotoxicity and apoptosis . -

Metabolic Effects in Diabetic Models:

In animal models of diabetes, oral administration of this compound gel demonstrated alterations in oxidative stress markers and improved metabolic profiles when combined with antioxidants .

Propriétés

IUPAC Name |

(3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-GASJEMHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501015215, DTXSID901015217 | |

| Record name | D-Glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2280-44-6, 54-17-1, 26655-34-5, 1227096-09-4 | |

| Record name | D-Glucopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2280-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glucopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Glucopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002280446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | α-D-Glucopyranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-Glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.